molecular formula C12H18O4S B8081851 Cyclobutanemethanol, 1-(4-methylbenzenesulfonate)

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate)

Cat. No.: B8081851
M. Wt: 258.34 g/mol
InChI Key: REBWAUVFPSUADU-UHFFFAOYSA-N
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Description

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) is a chemical compound formed by the combination of cyclobutylmethanol and 4-methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) can be synthesized through the reaction of cyclobutylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of cyclobutylmethanol;4-methylbenzenesulfonic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutylmethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanemethanol, 1-(4-methylbenzenesulfonate) is unique due to the combination of cyclobutylmethanol and 4-methylbenzenesulfonic acid, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components .

Properties

IUPAC Name

cyclobutylmethanol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-5/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBWAUVFPSUADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30779030
Record name 4-Methylbenzene-1-sulfonic acid--cyclobutylmethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30779030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13295-53-9
Record name 4-Methylbenzene-1-sulfonic acid--cyclobutylmethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30779030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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